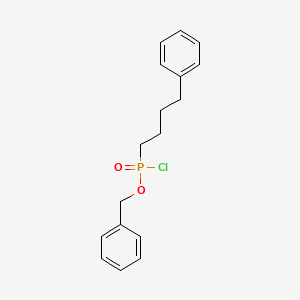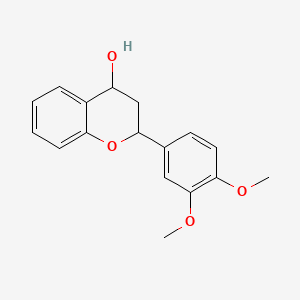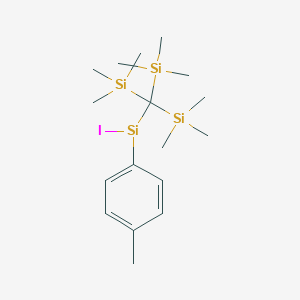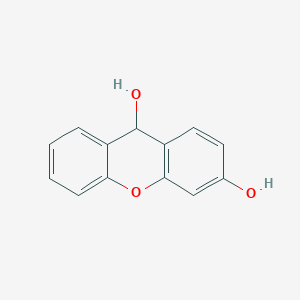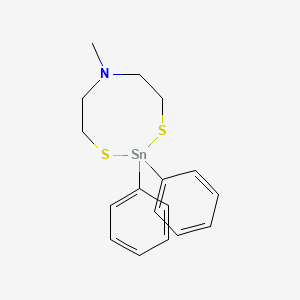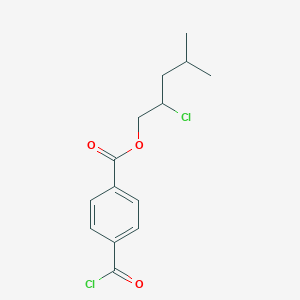
2-Chloro-4-methylpentyl 4-(chlorocarbonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-methylpentyl 4-(chlorocarbonyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorocarbonyl group attached to a benzoate moiety and a 2-chloro-4-methylpentyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methylpentyl 4-(chlorocarbonyl)benzoate typically involves the esterification of 4-(chlorocarbonyl)benzoic acid with 2-chloro-4-methylpentanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further improve the quality and purity of the final product.
化学反応の分析
Types of Reactions
2-Chloro-4-methylpentyl 4-(chlorocarbonyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloro-4-methylpentyl group can be replaced by other nucleophiles, such as hydroxide ions or amines.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(chlorocarbonyl)benzoic acid and 2-chloro-4-methylpentanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reaction is typically carried out in an organic solvent, such as ethanol or acetone, at elevated temperatures.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under controlled conditions to achieve the desired oxidation products.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates and corresponding nucleophiles.
Ester Hydrolysis: Products are 4-(chlorocarbonyl)benzoic acid and 2-chloro-4-methylpentanol.
Oxidation: Products may include carboxylic acids, ketones, or aldehydes, depending on the specific reaction conditions.
科学的研究の応用
2-Chloro-4-methylpentyl 4-(chlorocarbonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals, polymers, and coatings.
作用機序
The mechanism of action of 2-Chloro-4-methylpentyl 4-(chlorocarbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The 2-chloro-4-methylpentyl group may also interact with hydrophobic regions of target molecules, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Chlorobenzyl benzoate: Similar structure but lacks the 2-chloro-4-methylpentyl group.
2-Chloro-4-methylpentane: Similar aliphatic chain but lacks the benzoate moiety.
4-Chloro-2-pentene: Contains a similar aliphatic chain but with a double bond and lacks the benzoate moiety.
Uniqueness
2-Chloro-4-methylpentyl 4-(chlorocarbonyl)benzoate is unique due to the combination of its benzoate moiety and the 2-chloro-4-methylpentyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
110299-16-6 |
|---|---|
分子式 |
C14H16Cl2O3 |
分子量 |
303.2 g/mol |
IUPAC名 |
(2-chloro-4-methylpentyl) 4-carbonochloridoylbenzoate |
InChI |
InChI=1S/C14H16Cl2O3/c1-9(2)7-12(15)8-19-14(18)11-5-3-10(4-6-11)13(16)17/h3-6,9,12H,7-8H2,1-2H3 |
InChIキー |
PYYYMFNZLNOKLO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(COC(=O)C1=CC=C(C=C1)C(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethenyl-N,N',N''-tris[3-(trimethoxysilyl)propyl]silanetriamine](/img/structure/B14313924.png)
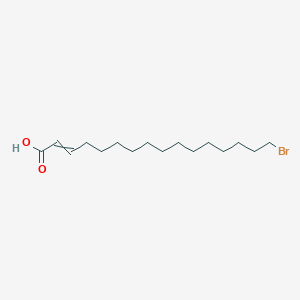
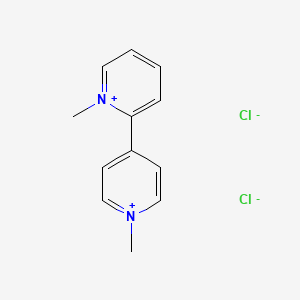
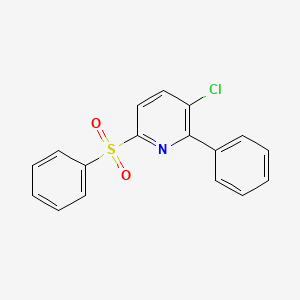
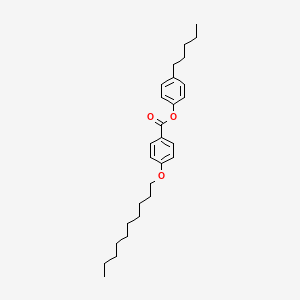
![2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1h-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol](/img/structure/B14313955.png)
![9-[3-(Dimethylamino)propyl]purin-6-amine](/img/structure/B14313959.png)
